2-Methoxy-6-nitrobenzoic Acid

Übersicht

Beschreibung

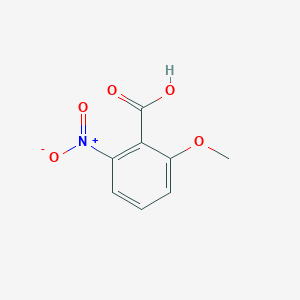

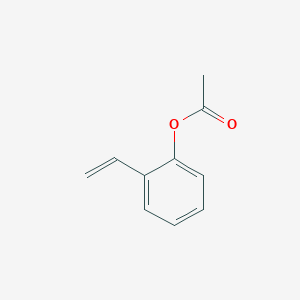

2-Methoxy-6-nitrobenzoic Acid is a chemical compound with the molecular formula C8H7NO5 . It is a nitrated carboxylic acid . The compound appears as a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of 2-Methoxy-6-nitrobenzoic Acid involves several steps. One method involves the use of palladium in ethanol . Another method involves the use of thionyl chloride and dichloromethane .Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-nitrobenzoic Acid consists of a benzene ring substituted with a methoxy group, a nitro group, and a carboxylic acid group .Chemical Reactions Analysis

As a carboxylic acid, 2-Methoxy-6-nitrobenzoic Acid can donate hydrogen ions if a base is present to accept them . It reacts in this way with all bases, both organic (for example, the amines) and inorganic .Physical And Chemical Properties Analysis

2-Methoxy-6-nitrobenzoic Acid has a molecular weight of 197.15 . It is insoluble in water . The compound is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Cyclization Reactions

2-Methoxy-6-nitrobenzoic acid plays a significant role in cyclization reactions. For instance, it has been used in the synthesis of various compounds through the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids, leading to the formation of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans and other derivatives, as reported by Kowalewska and Kwiecień (2008) (Kowalewska & Kwiecień, 2008).

Organic Synthesis

The compound is integral in the field of organic synthesis. For example, Havaldar, Bhise, and Burudkar (2004) described a method involving methoxy-5-nitrobenzaldehyde, which relates closely to 2-methoxy-6-nitrobenzoic acid, for synthesizing various derivatives with significant yields, highlighting its versatility in organic chemistry (Havaldar, Bhise, & Burudkar, 2004).

Reduction Reactions

Research by Yang-Heon Song (2011) explored the reduction of nitro groups in 2-methoxy-5-nitrobenzoic acid. This study provides insights into the reduction mechanisms and the formation of byproducts, which is crucial for understanding the chemical behavior of this compound in various reactions (Song, 2011).

Photochemical Studies

The photochemical properties of 2-methoxy-6-nitrobenzoic acid have been studied, as seen in research by Franzke and Wokaun (1992), where they examined photochemical decomposition reactions using surface-enhanced Raman scattering (SERS). Such studiesare crucial for understanding the behavior of this compound under various light conditions, which can have implications in fields like photochemistry and materials science (Franzke & Wokaun, 1992).

Biological Applications

In the biological domain, Ellman (1959) synthesized a water-soluble aromatic disulfide derivative of 2-methoxy-6-nitrobenzoic acid, which proved useful for determining sulfhydryl groups in biological materials. This has implications for biochemical research, particularly in the study of proteins and enzymes (Ellman, 1959).

Chemical Properties and Reactions

Understanding the chemical properties and reactions of 2-methoxy-6-nitrobenzoic acid is essential. For example, research on its solubility and reactions in various solvents, as well as its behavior under different conditions like temperature and pH, provides foundational knowledge for its application in more complex chemical processes (Hart et al., 2015).

Synthesis of Complex Compounds

The compound is also used in the synthesis of more complex chemical structures. Studies like those conducted by Jasztold-Howorko et al. (2005) on synthesizing derivatives and exploring their cytotoxic activity demonstrate the compound's utility in medicinal chemistry and drug development (Jasztold-Howorko et al., 2005).

Safety and Hazards

2-Methoxy-6-nitrobenzoic Acid is classified as toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . It is recommended to avoid any skin contact, and effects of contact or inhalation may be delayed .

Wirkmechanismus

Target of Action

Nitrobenzoic acid derivatives are known to interact with various biological targets, influencing cellular processes .

Mode of Action

Nitrobenzoic acids are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Nitrobenzoic acids are known to be involved in various biochemical pathways due to their reactivity .

Pharmacokinetics

The compound has a molecular weight of 197145 Da, which is within the range favorable for oral bioavailability . The compound also has a LogP value of 1.46, indicating a balance between hydrophilicity and lipophilicity, which could influence its absorption and distribution .

Result of Action

Nitrobenzoic acids are known to have various biological effects depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and presence of other molecules can generally influence the action and stability of chemical compounds .

Eigenschaften

IUPAC Name |

2-methoxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPBIIFFJYJUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80535648 | |

| Record name | 2-Methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-nitrobenzoic Acid | |

CAS RN |

53967-73-0 | |

| Record name | 2-Methoxy-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53967-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)

![Magnesium,[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-(SP-4-1)-](/img/structure/B1631540.png)